5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride CAS number
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride CAS number
An In-depth Technical Guide to 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride
Executive Summary: This document provides a comprehensive technical overview of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, a specialized chemical intermediate with significant potential in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a proposed synthetic pathway, and its core reactivity. Emphasis is placed on its application as a versatile building block for constructing complex molecular architectures, particularly for the synthesis of novel sulfonamides. Detailed experimental protocols, safety considerations, and the strategic importance of its constituent heterocyclic systems—isoxazole and thiophene—are discussed to provide researchers and drug development professionals with a practical and scientifically grounded resource.
Introduction: A Heterocyclic Scaffold of Interest
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, forming the core of a vast number of approved pharmaceuticals. 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a molecule that strategically combines three key functional and structural motifs: a thiophene ring, an isoxazole ring, and a highly reactive sulfonyl chloride group.
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The Thiophene Ring: An electron-rich aromatic system, the thiophene ring is a well-established bioisostere of the benzene ring, often used to modulate physicochemical properties like lipophilicity and metabolic stability.[1]
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The Isoxazole Ring: This five-membered heterocycle is a prominent feature in numerous biologically active compounds, prized for its ability to engage in hydrogen bonding and its relative metabolic stability.[2] The specific 3,5-dimethyl-4-yl substitution pattern offers a defined steric and electronic profile for molecular recognition.
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The Sulfonyl Chloride Group: This functional group is a powerful electrophile, primarily serving as a precursor to sulfonamides.[1][3] The sulfonamide linkage is a cornerstone of medicinal chemistry, present in a wide array of drugs including antibacterials, diuretics, and enzyme inhibitors.[3]
The convergence of these three components in a single molecule makes 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride a high-value scaffold for generating libraries of novel compounds for biological screening.
Chemical Identity and Physicochemical Properties
Precise identification is critical for any chemical reagent. The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.
| Property | Value | Source |
| CAS Number | 1268334-97-9 | [4] |
| Molecular Formula | C₉H₈ClNO₃S₂ | [4] |
| Molecular Weight | 277.75 g/mol | N/A |
| Purity | ≥ 95.0% | [4] |
| Physical Form | Solid | N/A |
| Canonical SMILES | CC1=C(C(=NO1)C)C2=CC=C(S2)S(=O)(=O)Cl | N/A |
| InChI Key | Not available in search results | N/A |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-bromothiophene and 3,5-dimethylisoxazole-4-boronic acid.
Caption: Proposed two-step synthesis of the title compound.
Mechanistic Discussion
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Step 1: Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds between aromatic rings. It is chosen for its high functional group tolerance and typically high yields. The thiophene ring's bromine atom is coupled with the boronic acid on the isoxazole to create the core bi-heterocyclic scaffold.
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Step 2: Chlorosulfonation: This is an electrophilic aromatic substitution reaction. The thiophene ring is electron-rich and susceptible to electrophiles.[5] Chlorosulfonic acid (ClSO₃H) is a potent sulfonating agent. The substitution is expected to occur preferentially at the 5-position (alpha to the sulfur atom), which is the most activated site on the thiophene ring when the 2-position is substituted.[5] The presence of the electron-donating sulfur atom in the thiophene ring activates the 5-position for electrophilic attack.[5] The reaction is typically performed at low temperatures to control its exothermicity and prevent side reactions.
Core Reactivity: The Sulfonyl Chloride Hub
The synthetic utility of 5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride stems almost entirely from the high reactivity of the sulfonyl chloride group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.
Caption: Reactivity workflow with various nucleophiles.
The most common and valuable transformation is its reaction with primary or secondary amines to form sulfonamides.[3] This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct. This reaction is fundamental to combinatorial chemistry and drug discovery efforts.
Exemplary Experimental Protocol: Sulfonamide Synthesis
This protocol describes a general procedure for the synthesis of an N-aryl sulfonamide derivative, a common objective in medicinal chemistry programs.
Objective: To synthesize N-(4-methoxyphenyl)-5-(3,5-dimethyl-4-isoxazolyl)thiophene-2-sulfonamide.
Materials:
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5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq)
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p-Anisidine (4-methoxyaniline) (1.1 eq)
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Pyridine (anhydrous, 3-5 eq)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride (1.0 eq).
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Dissolve the sulfonyl chloride in anhydrous DCM (approx. 0.1 M concentration).
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Cool the solution to 0 °C using an ice-water bath.
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Add anhydrous pyridine (3-5 eq) to the solution and stir for 5 minutes.
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In a separate flask, dissolve p-anisidine (1.1 eq) in a minimal amount of anhydrous DCM.
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Add the p-anisidine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to yield the pure sulfonamide.
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Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling
As a sulfonyl chloride, this compound requires careful handling.
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Hazards: Sulfonyl chlorides are corrosive and lachrymatory. The compound is classified with H-phrase H314, indicating it causes severe skin burns and eye damage.[4]
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Moisture Sensitivity: It will react with water (hydrolyze) to form the corresponding sulfonic acid and hydrochloric acid.[1] All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
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Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this reagent. Work should be performed in a well-ventilated fume hood.
Conclusion
5-(3,5-Dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride is a highly functionalized and synthetically valuable building block. Its well-defined structure, combining the desirable isoxazole and thiophene heterocycles with a reactive sulfonyl chloride handle, makes it an attractive starting material for creating diverse libraries of potential therapeutic agents. The straightforward reactivity of the sulfonyl chloride group, particularly in forming robust sulfonamide linkages, provides a reliable and efficient route for lead generation and optimization in drug discovery campaigns. Proper handling and an understanding of its reactivity are key to unlocking its full potential in the research laboratory.
References
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV
- THE REACTIONS OF SOME THIOPHENE SULFONYL DERIV
- 5-(3-Isoxazolyl)-2-thiophenesulfonyl chloride AldrichCPR. Sigma-Aldrich.
- 5-(3,5-dimethyl-4-isoxazolyl)-2-thiophenesulfonyl chloride, 95.0%, 1g. SciSupplies.
- 2-Thiophenesulfonyl chloride. MySkinRecipes.
- 5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride. CAS Common Chemistry.
- Thiophen-2-ylmethanesulfonyl chloride. Benchchem.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure.
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Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][5][6]Triazines: Synthesis and Photochemical Properties. MDPI.
